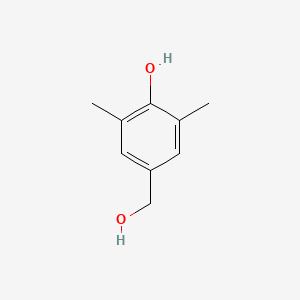

4-(Hydroxymethyl)-2,6-dimethylphenol

Vue d'ensemble

Description

4-(Hydroxymethyl)-2,6-dimethylphenol, also known as 4-hydroxy-2,6-dimethylbenzyl alcohol, is an aromatic alcohol that is part of the phenol family. It is a white crystalline solid with a molecular weight of 156.19 g/mol. This compound is found in a variety of plants and is used in many industrial and pharmaceutical applications. It is also known to have a variety of biological activities, including antioxidant, anti-inflammatory, and antifungal properties.

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- Facile Synthesis : 4-Alkoxymethyl-2,6-dimethylphenols are synthesized from 2,4,6-trimethylphenol using a copper(II) chloride-acetoxime catalyst/molecular oxygen system in alcohols at ambient temperature (Shimizu et al., 1991).

- Fluorescence and Phosphorescence : The fluorescence and phosphorescence spectra of dimethylphenols, including 4-(Hydroxymethyl)-2,6-dimethylphenol, were studied, revealing changes in pKa values in excited states (Vert et al., 1987).

- Polymer Synthesis : α,ω-Bis(2,6-dimethylphenol)-poly(2,6-dimethyl-1,4-phenylene oxide) was synthesized through radical-cation phase transfer catalyzed polymerization (Percec & Wang, 1990).

Material Science and Engineering

- Condensation Polymers : Synthesis and condensation of substituted triphenoxy and triphenyl derivatives of 1,3,5-triazine using 4-hydroxymethyl-2,6-dimethylphenol, yielding various polymers (Ninagawa et al., 1979).

- Insight into Phenol Coupling Reactions : Ab initio calculations on 2,6-Dimethylphenol and 4-(2,6-Dimethylphenoxy)-2,6-dimethylphenol provide insights into the copper-catalyzed oxidative phenol coupling reaction (Baesjou et al., 1997).

- Telechelic Polymer Preparation : Oxidative coupling copolymerization of 2,6-dimethylphenol with tetramethyl bisphenol-A catalyzed by copper(II) complexes (Wei et al., 1991).

Environmental Science

- Biodegradation of Plastics : Mycobacterium neoaurum B5-4 can degrade 2,6-Dimethylphenol, the monomer of plastic polyphenylene oxide, which is harmful to aquatic animals (Ji et al., 2019).

Physical Chemistry

- Acid-Base Equilibria Study : The acid-base equilibria of dimethylphenols in the ground and the first excited singlet states were measured, highlighting the increased acidity in the excited state (Vert et al., 1987).

Applied Chemistry

- Effect on Novolak Resin Properties : Studying the impact of different end groups, including 2,6-dimethylphenol, on novolak resin properties reveals significant effects on dissolution and photoresist properties (Zampini et al., 1998).

Propriétés

IUPAC Name |

4-(hydroxymethyl)-2,6-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-6-3-8(5-10)4-7(2)9(6)11/h3-4,10-11H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVXBWEIAIZEPGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50299149 | |

| Record name | 4-(hydroxymethyl)-2,6-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50299149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Hydroxymethyl)-2,6-dimethylphenol | |

CAS RN |

4397-14-2 | |

| Record name | 4397-14-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128402 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(hydroxymethyl)-2,6-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50299149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

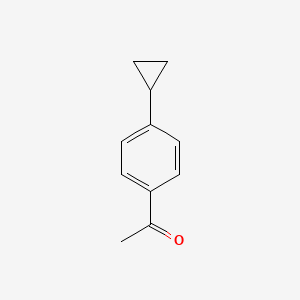

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine](/img/structure/B1347552.png)

![3-[(4-Methoxyphenyl)methylidene]pyrrolidin-2-one](/img/structure/B1347570.png)